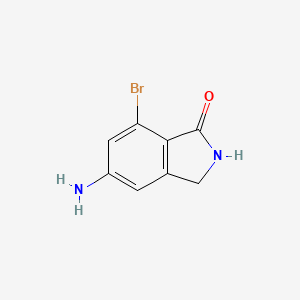
3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two methoxy groups attached to the phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenylpyrrolidine derivatives.
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)pyrrolidine Hydrochloride
- 3-(2,6-Dimethoxyphenyl)pyrrolidine Hydrochloride
- 3-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride
Uniqueness
3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
3-(2,5-dimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H |
Clé InChI |
WQQMHRIVERIXMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)

![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)






![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)

![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)
